Coumarinic acid

Description

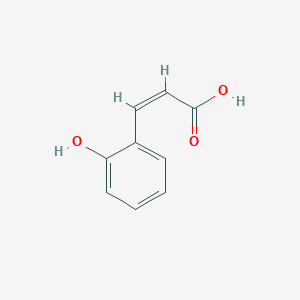

Structure

2D Structure

3D Structure

Properties

CAS No. |

495-79-4 |

|---|---|

Molecular Formula |

C9H8O3 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(Z)-3-(2-hydroxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5- |

InChI Key |

PMOWTIHVNWZYFI-WAYWQWQTSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\C(=O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)O |

Other CAS No. |

495-79-4 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Coumarinic Acid: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of coumarinic acid and its isomers. It details their chemical structures, physicochemical properties, synthesis protocols, and biological activities. The focus is on providing a foundational understanding for professionals engaged in chemical research and drug discovery, with a particular emphasis on the well-studied p-coumaric acid isomer due to its significant therapeutic potential.

Introduction to this compound and Its Isomers

This compound, chemically known as (Z)-3-(2-hydroxyphenyl)prop-2-enoic acid or cis-o-coumaric acid, is the initial product formed during the alkaline hydrolysis of coumarin.[1][2] In this process, the lactone ring of coumarin is opened by a nucleophilic attack.[1] However, this compound is an unstable intermediate. Under acidic conditions or even slightly basic ones, it rapidly cyclizes back to form coumarin. With prolonged exposure to a basic environment, it isomerizes to its more stable trans form, known as o-coumaric acid.[1]

The term "coumaric acid" generally refers to the three stable isomers of hydroxycinnamic acid: ortho-, meta-, and para-coumaric acid (o, m, and p-coumaric acid), which only differ in the position of the hydroxyl group on the phenyl ring.[3] Among these, p-coumaric acid is the most abundant in nature and the most extensively studied for its biological activities.[4][5] These compounds are found widely in the plant kingdom, including in fruits, vegetables, and cereals, and serve as precursors for other complex phenolic compounds like flavonoids and lignin.[4][6] Their low toxicity and diverse pharmacological profile make them attractive scaffolds for drug development.[6][7]

Chemical Structure and Identification

The fundamental structure of coumaric acid is a hydroxy-substituted phenyl group attached to a propenoic acid moiety. The cis and trans configurations are determined by the geometry of the double bond in the propenoic acid side chain.

-

This compound (cis-o-Coumaric Acid) : The unstable cis isomer resulting from coumarin hydrolysis.[2]

-

o-Coumaric Acid (trans-o-Coumaric Acid) : The stable trans isomer with the hydroxyl group at the C-2 position.[3]

-

m-Coumaric Acid (trans-m-Coumaric Acid) : The stable trans isomer with the hydroxyl group at the C-3 position.

-

p-Coumaric Acid (trans-p-Coumaric Acid) : The most common stable trans isomer, with the hydroxyl group at the C-4 position.[8][9]

Table 1: Chemical Identifiers for this compound and its Isomers

| Compound Name | IUPAC Name | Molecular Formula | CAS Number | PubChem CID |

| This compound | (Z)-3-(2-hydroxyphenyl)prop-2-enoic acid | C₉H₈O₃ | 495-79-4 | 5280841 |

| o-Coumaric Acid | (E)-3-(2-hydroxyphenyl)prop-2-enoic acid | C₉H₈O₃ | 614-60-8 | 637540 |

| m-Coumaric Acid | (E)-3-(3-hydroxyphenyl)prop-2-enoic acid | C₉H₈O₃ | 621-54-5 | 637541 |

| p-Coumaric Acid | (E)-3-(4-hydroxyphenyl)prop-2-enoic acid | C₉H₈O₃ | 501-98-4 | 637542 |

Physicochemical and Spectroscopic Properties

The properties of coumaric acid isomers are crucial for their isolation, characterization, and application in various fields. p-Coumaric acid is a white solid, slightly soluble in water but highly soluble in ethanol and diethyl ether.[10]

Table 2: Physicochemical Properties of Coumaric Acid Isomers

| Property | This compound (cis-o) | p-Coumaric Acid (trans-p) | Reference(s) |

| Molar Mass | 164.16 g/mol | 164.16 g/mol | [2][8] |

| Melting Point | Not available (unstable) | 211.5 - 214 °C (decomposes) | [8][11] |

| Water Solubility | 1.15 g/L (Predicted) | 1.02 mg/mL (Predicted) | [12][13] |

| logP | 1.9 (Predicted) | 1.79 | [8][12] |

| pKa (Strongest Acidic) | 3.54 (Predicted) | 3.81 (Predicted) | [12][13] |

| Polar Surface Area | 57.53 Ų | 57.5 Ų | [8][12] |

Table 3: Spectroscopic Data for p-Coumaric Acid

| Spectroscopic Method | Key Data Points and Interpretation | Reference(s) |

| ¹H NMR | Chemical shifts observed for aromatic protons (δ ~6.8-7.5 ppm) and vinylic protons (δ ~6.3 and 7.6 ppm), confirming the trans double bond. The hydroxyl and carboxylic acid protons are also observable. | [14][15][16] |

| ¹³C NMR | Signals for the carboxyl group (δ ~168 ppm), aromatic carbons (δ ~116-160 ppm), and vinylic carbons (δ ~115-145 ppm) are characteristic. | [15][16] |

| FT-IR | Characteristic peaks include a broad O-H stretch (from both phenol and carboxylic acid) around 3400-2500 cm⁻¹, a C=O stretch (carboxylic acid) around 1680 cm⁻¹, and C=C stretches (aromatic and vinylic) around 1600-1450 cm⁻¹. | [17][18] |

| Mass Spectrometry | The molecular ion peak (M+) is observed at m/z 164. Key fragmentation patterns correspond to the loss of H₂O and CO₂. | [14] |

| UV-Vis | Shows a UV absorption maximum around 310-345 nm in methanol, indicative of the conjugated system. | [14] |

Synthesis and Experimental Protocols

While various methods exist for synthesizing the coumarin scaffold, such as the Perkin reaction, Pechmann condensation, and Knoevenagel condensation, the most direct way to produce coumaric acid is through the hydrolysis of coumarin.[19][20][21]

General Synthesis: Basic Hydrolysis of Coumarin

This process involves two key steps: the opening of the lactone ring to form the cis-isomer (this compound) and the subsequent isomerization to the stable trans-isomer (coumaric acid).[1]

Caption: Workflow for the synthesis of o-coumaric acid via hydrolysis of coumarin.

Detailed Experimental Protocol: Synthesis of o-Coumaric Acid

This protocol is adapted from established methods for the basic hydrolysis of a coumarin ester.[1][21]

Objective: To synthesize o-coumaric acid from coumarin via basic hydrolysis.

Materials:

-

Coumarin (1.0 g)

-

20% Sodium Hydroxide (NaOH) aqueous solution

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Ethanol

-

Round-bottom flask (50 mL) with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

Ice bath

-

Filtration apparatus (Büchner funnel)

-

pH paper or meter

Procedure:

-

Reaction Setup: Dissolve coumarin (0.137 mol) in a 20% sodium hydroxide aqueous solution within a high-pressure reactor or a suitable round-bottom flask equipped with a reflux condenser.[1]

-

Hydrolysis and Isomerization: Heat the mixture to 160°C and maintain it for 1 hour under an inert atmosphere to facilitate both the ring opening and the cis-trans isomerization.[1] For laboratory-scale synthesis under standard pressure, refluxing the mixture for several hours may be required.[1]

-

Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Precipitation: Slowly add concentrated HCl to the cooled solution while stirring continuously until the solution becomes strongly acidic (pH ~1-2). A precipitate of o-coumaric acid will form.[1]

-

Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold deionized water to remove any remaining salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture.

-

Characterization: The final product's identity and purity should be confirmed using techniques like melting point determination, TLC, and spectroscopic methods (NMR, IR).

Characterization Protocol: RP-HPLC Analysis

Objective: To quantify the presence of coumaric acid in a sample.[14]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

RP-C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: A mixture of water, methanol, and glacial acetic acid (e.g., 65:34:1 v/v).[14]

-

Flow Rate: 1.0 mL/min.[14]

-

Detection Wavelength: 310 nm.[14]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 25°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure coumaric acid standard in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 2-10 µg/mL).[14]

-

Sample Preparation: Dissolve the synthesized and purified product or extract in methanol to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify the coumaric acid peak in the sample chromatogram by comparing its retention time to that of the standard (approx. 6.6 min under these conditions).[14] Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of coumaric acid in the sample.

Biological Activities and Drug Development Applications

Coumaric acid and its derivatives exhibit a wide spectrum of pharmacological activities, making them valuable lead compounds in drug discovery.[6][22]

Table 4: Summary of Key Biological Activities of p-Coumaric Acid

| Biological Activity | Mechanism of Action | Potential Application | Reference(s) |

| Antioxidant | Acts as a free radical scavenger; modulates endogenous antioxidant enzymes; activates the Nrf2 signaling pathway. | Prevention/treatment of oxidative stress-related diseases. | [4][23] |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6); suppresses the NF-κB pathway. | Treatment of inflammatory conditions like arthritis. | [4][23][24] |

| Anticancer | Induces apoptosis and autophagy in cancer cells; inhibits cell proliferation; may inhibit signaling pathways like PI3K/Akt/mTOR. | Cancer therapy and chemoprevention. | [4][22][25] |

| Antimicrobial | Damages bacterial cell membranes and interacts with bacterial DNA. Broad-spectrum activity against various pathogens. | Development of new antibacterial agents. | [4][9][26] |

| Antidiabetic | Inhibits enzymes involved in glucose metabolism (e.g., α-amylase); may improve insulin sensitivity. | Management of type 2 diabetes. | [22][27] |

| Neuroprotective | Protects neurons from oxidative stress-induced damage. | Prevention/treatment of neurodegenerative diseases. | [23] |

The low toxicity profile of p-coumaric acid further enhances its appeal as a therapeutic agent and a building block for more complex drugs.[4][7]

Involvement in Cellular Signaling Pathways

The therapeutic effects of coumarins are often mediated through their interaction with key cellular signaling pathways.

Nrf2/Keap1 Antioxidant Pathway

p-Coumaric acid can exert its antioxidant and anti-inflammatory effects by activating the Nrf2/Keap1 pathway. Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. In the presence of oxidative stress or activators like coumaric acid, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-dependent genes, which encode for protective enzymes. This activation also helps inhibit the pro-inflammatory NF-κB pathway.[24]

Caption: Activation of the Nrf2 antioxidant pathway by p-coumaric acid.

PI3K/Akt/mTOR Pro-Survival Pathway

In some cancer cell lines, coumarin derivatives have been shown to induce apoptosis and autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway.[25] This pathway is crucial for cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers. Inhibition of this pathway by compounds like coumaric acid can lead to a reduction in cancer cell viability.[25][28]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by p-coumaric acid.

Conclusion

This compound and its stable isomers represent a versatile and pharmacologically significant class of phenolic compounds. With a strong foundation of research, particularly on p-coumaric acid, these molecules demonstrate considerable potential in the development of new therapeutics for a range of diseases, including cancer, diabetes, and inflammatory disorders. Their well-defined structure, accessible synthesis, and multifaceted biological activities make them an excellent scaffold for further investigation and optimization by researchers and drug development professionals. This guide provides the core technical information necessary to leverage the potential of this compound in future scientific endeavors.

References

- 1. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]

- 2. This compound | C9H8O3 | CID 5280841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. o-Coumaric acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Approaches and Advancements in Drug Development from Phenolic P-coumaric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P-Coumaric Acid | C9H8O3 | CID 637542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. p-Coumaric acid | 501-98-4 [chemicalbook.com]

- 10. p-Coumaric acid - Wikipedia [en.wikipedia.org]

- 11. chembk.com [chembk.com]

- 12. Showing Compound this compound (FDB021703) - FooDB [foodb.ca]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmse000591 P-coumaric Acid at BMRB [bmrb.io]

- 16. researchgate.net [researchgate.net]

- 17. Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Coumarin synthesis [organic-chemistry.org]

- 21. books.rsc.org [books.rsc.org]

- 22. Synthesis and Biomedical Activities of Coumarins Derived From Natural Phenolic Acids [jmchemsci.com]

- 23. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]

- 27. brieflands.com [brieflands.com]

- 28. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Natural Sources of Coumarinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural origins of coumarinic acid, a significant phytochemical with diverse applications in pharmacology and drug development. For the purposes of this document, we will primarily discuss its more stable lactone form, coumarin, as this is the predominant nomenclature and form isolated from natural sources. This compound exists in equilibrium with coumarin and is the precursor to its lactonization.

Principal Natural Sources of Coumarin

Coumarins are a widespread class of secondary metabolites found in a variety of plant families, as well as in some fungi and bacteria.[1] Their presence is particularly notable in the plant families Apiaceae, Asteraceae, Fabaceae, and Rutaceae.[2]

Plant Sources

A diverse array of plants are known to produce coumarin and its derivatives. These compounds can be found in various parts of the plant, including the roots, stems, leaves, flowers, fruits, and seeds.[2] The concentration of these compounds can be influenced by environmental factors and seasonal changes.[2]

Table 1: Quantitative Analysis of Coumarin in Various Plant Sources

| Plant Species | Family | Plant Part | Coumarin Content (mg/kg unless otherwise specified) | Reference(s) |

| Cinnamomum verum (Ceylon Cinnamon) | Lauraceae | Bark | 50 - 900 | [2] |

| Cinnamomum cassia (Cassia Cinnamon) | Lauraceae | Bark | 17,400 - 76,700 | [2] |

| Melilotus officinalis (Yellow Sweet Clover) | Fabaceae | Aerial Parts | 6378.4 mg/100g dry weight | [2] |

| Dipteryx odorata (Tonka Bean) | Fabaceae | Seed | High concentration (historically a primary source) | [1] |

| Galium odoratum (Sweet Woodruff) | Rubiaceae | Leaves | Not specified | [2] |

| Hierochloe odorata (Sweet Grass) | Poaceae | Leaves | Not specified | [2] |

| Angelica archangelica (Garden Angelica) | Apiaceae | Roots, Seeds | Contains various furanocoumarins | [2] |

| Apium graveolens (Celery) | Apiaceae | Seeds | Contains various furanocoumarins | [2] |

| Citrus bergamia (Bergamot) | Rutaceae | Peel | 131.06 | [2] |

| Citrus maxima (Pummelo) | Rutaceae | Peel | 83.28 | [2] |

| Pterocaulon balansae | Asteraceae | Aerial Parts | 584 - 54,000 (for various coumarins) | [2] |

| Mikania glomerata (Guaco) | Asteraceae | Leaves | Variable, quantified by HPLC | [3] |

| Chlorophytum borivilianum | Asparagaceae | Roots | 560 - 1938 µg/g | [4] |

Microbial Sources

While less common than in plants, coumarins and their derivatives are also produced by microorganisms, particularly fungi and bacteria of the genus Streptomyces.[5]

-

Fungi: Species of the genus Aspergillus are known to metabolize coumarin into various derivatives.[6][7] Some fungi can also transform coumarin into the natural anticoagulant dicoumarol.

-

Bacteria: Streptomyces species are notable producers of aminocoumarin antibiotics such as novobiocin and coumermycin A1, which feature a coumarin moiety in their structure.[8][9]

Biosynthesis of Coumarin in Plants

The primary route for coumarin biosynthesis in plants is the shikimic acid pathway, which leads to the formation of phenylalanine.[1] From phenylalanine, the general phenylpropanoid pathway produces cinnamic acid and its derivatives, which are the direct precursors to coumarins.[10][11]

The key enzymatic steps in the biosynthesis of simple coumarins are outlined below:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid.[10][12]

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates trans-cinnamic acid to form p-coumaric acid.[10][11]

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by converting it to its coenzyme A thioester, p-coumaroyl-CoA.[10][11]

-

ortho-Hydroxylation: This is a critical step where a hydroxyl group is introduced at the C2 position of the phenyl ring of a cinnamic acid derivative. This reaction is often catalyzed by specific cytochrome P450 enzymes, such as Cinnamate-2-hydroxylase (C2'H) or Feruloyl-CoA 6'-hydroxylase (F6'H).[10][11]

-

trans/cis Isomerization: The trans-double bond of the propenoic acid side chain undergoes isomerization to the cis configuration.

-

Lactonization: The final step involves the spontaneous or enzyme-catalyzed cyclization of the cis-2-hydroxycinnamic acid derivative to form the stable lactone ring of coumarin.[10] The enzyme COUMARIN SYNTHASE (COSY) has been identified to catalyze both the isomerization and lactonization steps for some coumarins.[10][11]

Caption: Generalized biosynthetic pathway of simple coumarins in plants.

Experimental Protocols for Extraction and Analysis

The extraction and quantification of coumarins from natural sources are critical steps for research and development. The choice of method depends on the nature of the plant material, the polarity of the target coumarins, and the intended application.

Extraction Methodologies

Several techniques are employed for the extraction of coumarins from plant matrices.

This is a classic and exhaustive extraction method.

-

Protocol:

-

Place the dried and powdered plant material (e.g., 20 g) into a thimble.[13]

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with a suitable solvent (e.g., methanol, ethanol, or petroleum ether; approximately 200 mL).[13][14]

-

Heat the flask. The solvent will vaporize, condense in the condenser, and drip into the thimble containing the plant material.

-

Once the liquid level in the chamber reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the flask.

-

This cycle is repeated for a specified duration (e.g., 3-8 hours) until complete extraction is achieved.[2][15]

-

After extraction, the solvent is evaporated under reduced pressure to yield the crude coumarin extract.

-

UAE is a more rapid and efficient method that utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

-

Protocol:

-

Mix the powdered plant material (e.g., 1 g) with a suitable solvent (e.g., 10 mL of 50% aqueous ethanol) in a flask.[3][16]

-

Place the flask in an ultrasonic water bath.

-

Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power (e.g., 300 W) for a defined period (e.g., 20-60 minutes).[3][17] The temperature of the water bath may also be controlled (e.g., 40-50°C).[17]

-

After sonication, filter the mixture to separate the extract from the solid plant material.

-

The resulting extract can be directly analyzed or concentrated.

-

This is a simple soaking technique.

-

Protocol:

-

Place the powdered plant material in a sealed container with a chosen solvent.

-

Allow the mixture to stand for an extended period (e.g., 3-7 days) at room temperature, with occasional agitation.[3]

-

After the maceration period, filter the mixture to collect the extract.

-

References

- 1. air.unimi.it [air.unimi.it]

- 2. Coumarins in Food and Methods of Their Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. CN102293811B - Extraction method of total coumarin and application of extracted total coumarin - Google Patents [patents.google.com]

- 6. Coumarin metabolic routes in Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of the Coumermycin A1 Biosynthetic Gene Cluster of Streptomyces rishiriensis DSM 40489 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New aminocoumarin antibiotics from genetically engineered Streptomyces strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 11. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Coumarinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of p-coumaric acid, a phenolic compound found in a variety of plants. It delves into its multifaceted therapeutic potential, detailing its mechanisms of action and providing insights into the experimental protocols used for its evaluation.

Core Pharmacological Activities

p-Coumaric acid has demonstrated a broad spectrum of pharmacological effects, positioning it as a promising candidate for drug discovery and development. Its primary activities include antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. These properties are attributed to its ability to modulate key cellular signaling pathways and interact with various molecular targets.

Antioxidant Properties

p-Coumaric acid is a potent antioxidant, capable of neutralizing free radicals and reducing oxidative stress, a key factor in the pathogenesis of numerous diseases.[1][2] Its antioxidant activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay.[3][4]

Table 1: Antioxidant Activity of p-Coumaric Acid

| Assay | IC50 Value | Reference |

| DPPH Radical Scavenging | 30 - 33 µg/mL | [5] |

| Hydroxyl Radical Scavenging | 4.72 µM | [6] |

Anti-inflammatory Effects

The anti-inflammatory properties of p-coumaric acid have been demonstrated in various experimental models.[7][8] It has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][9] The anti-inflammatory mechanism involves the inhibition of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[10]

Anticancer Activity

p-Coumaric acid has exhibited significant anticancer effects against various cancer cell lines, including those of the colon, breast, and lung.[3][11][12] Its mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis.[11][12]

Table 2: Anticancer Activity of p-Coumaric Acid (IC50 Values)

| Cell Line | IC50 Value (µM) | Reference |

| HCT 15 (Colon Cancer) | 1400 | [3] |

| HT 29 (Colon Cancer) | 1600 | [3] |

| A375 (Melanoma, 24h) | 4400 | [13] |

| A375 (Melanoma, 48h) | 2500 | [13] |

| B16 (Melanoma, 24h) | 4100 | [13] |

| B16 (Melanoma, 48h) | 2800 | [13] |

| HT-29 (Colorectal Cancer, 24h) | 150 | [14] |

Antimicrobial Properties

p-Coumaric acid possesses broad-spectrum antimicrobial activity against various bacteria and fungi.[15][16] Its mechanism of action involves the disruption of microbial cell membranes and interference with essential cellular processes.[16]

Table 3: Antimicrobial Activity of p-Coumaric Acid (Minimum Inhibitory Concentration - MIC)

| Microorganism | MIC Value (mg/mL) | Reference |

| Escherichia coli | 1 | [17] |

| Pasteurella multocida | 1 | [17] |

| Neisseria gonorrhoeae | 1 | [17] |

| Alicyclobacillus acidoterrestris (vegetative cells) | 0.2 | [16] |

| Alicyclobacillus acidoterrestris (spores) | 0.2 | [16] |

| Gram-positive bacteria (various) | 0.5 - 1 | [15] |

| Gram-negative bacteria (various) | 2.5 | [15] |

Neuroprotective Effects

Emerging evidence suggests that p-coumaric acid has significant neuroprotective properties.[18][19] It has been shown to protect against neuronal damage in models of cerebral ischemia and neurodegenerative diseases.[19][20][21] Its neuroprotective mechanisms are linked to its antioxidant and anti-inflammatory activities, as well as its ability to modulate signaling pathways involved in neuronal survival.[22]

Key Signaling Pathways Modulated by p-Coumaric Acid

The diverse pharmacological effects of p-coumaric acid are mediated through its interaction with several critical intracellular signaling pathways.

Nrf2/Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway is a crucial regulator of the cellular antioxidant response.[2][23] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation.[23] Oxidative stress or exposure to certain phytochemicals like p-coumaric acid can lead to the dissociation of Nrf2 from Keap1.[2] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[23][24]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[25][26][27] Dysregulation of this pathway is often implicated in cancer.[28] p-Coumaric acid has been shown to inhibit the PI3K/Akt pathway in certain cancer cells, leading to decreased cell proliferation and induction of apoptosis.[25]

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.[1][29][30][31][32]

Principle: DPPH is a stable free radical that has a deep violet color in solution.[30] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[30][32] The degree of discoloration is proportional to the scavenging activity of the antioxidant and is measured spectrophotometrically at approximately 517 nm.[29][31]

Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[1][29] This solution should be freshly prepared and kept in the dark to prevent degradation.[1]

-

Sample Preparation: Dissolve p-coumaric acid in the same solvent as the DPPH solution to prepare a series of concentrations. A positive control, such as ascorbic acid or Trolox, should also be prepared.[1]

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a defined volume of the sample or standard solution with a defined volume of the DPPH solution. A blank containing only the solvent and DPPH is also required.[29][30]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[29][30]

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[30][31]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.[31]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[33][34][35]

Principle: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan precipitate.[34] The amount of formazan produced is directly proportional to the number of viable cells.[33] The insoluble formazan is then solubilized, and the absorbance is measured at a specific wavelength (typically between 550 and 600 nm).[33]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for a specific period (e.g., 24 hours).[35]

-

Compound Treatment: Treat the cells with various concentrations of p-coumaric acid and a vehicle control. Include wells with untreated cells as a negative control.[35]

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[33]

-

MTT Addition: Add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.

-

Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[33]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, representing the concentration of the compound that inhibits cell viability by 50%, can be calculated from the dose-response curve.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. researchgate.net [researchgate.net]

- 3. banglajol.info [banglajol.info]

- 4. Natural Antioxidant Evaluation: A Review of Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of antioxidant protection by p-coumaric acid on low-density lipoprotein cholesterol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ajp.mums.ac.ir [ajp.mums.ac.ir]

- 15. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Deciphering the antibacterial activity and mechanism of p-coumaric acid against Alicyclobacillus acidoterrestris and its application in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. primescholars.com [primescholars.com]

- 18. researchgate.net [researchgate.net]

- 19. Neuroprotective effect of p-coumaric acid in rat model of embolic cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Benefits of p-coumaric acid in mice with rotenone-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. P-Coumaric Acid Reverses Depression-Like Behavior and Memory Deficit Via Inhibiting AGE-RAGE-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Procyanidin B1 and p-Coumaric Acid from Highland Barley Grain Showed Synergistic Effect on Modulating Glucose Metabolism via IRS-1/PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. 3.8.1. DPPH Free-Radical Scavenging Assay [bio-protocol.org]

- 30. marinebiology.pt [marinebiology.pt]

- 31. DPPH Radical Scavenging Assay [mdpi.com]

- 32. iomcworld.com [iomcworld.com]

- 33. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. texaschildrens.org [texaschildrens.org]

The Multifaceted Mechanisms of Action of Coumarinic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarinic acids, a class of phenolic compounds derived from coumarin, and their related derivatives, represent a significant area of interest in pharmacology and drug development. This technical guide provides an in-depth exploration of the core mechanisms of action through which these compounds exert their diverse biological effects, including enzyme inhibition, antioxidant activity, anti-inflammatory effects, anticancer properties, and antimicrobial action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support ongoing research and development efforts. The term "coumarinic acid" in this context primarily refers to cis- or trans-2-hydroxycinnamic acid, the hydrolysis product of coumarin, as well as the closely related and widely studied p-coumaric acid.

Carbonic Anhydrase Inhibition

A primary and well-elucidated mechanism of action for coumarins is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. Coumarins act as prodrugs, undergoing hydrolysis within the CA active site to form 2-hydroxycinnamic acids, the active inhibitory molecules.[1][2][3][4] This hydrolysis is catalyzed by the esterase activity of the carbonic anhydrase itself.[3] The resulting 2-hydroxycinnamic acid then binds to the entrance of the active site, away from the zinc ion, representing a unique, non-classical inhibition mechanism.[2][3] This interaction blocks the entry of substrates to the catalytic center.

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound | CA Isoform | Inhibition Constant (Kᵢ) | Reference |

| Coumarin (hydrolyzed in situ) | hCA I | 9.8 µM | [4] |

| Coumarin (hydrolyzed in situ) | hCA II | 10.3 µM | [4] |

| 6-nitro-coumarin (hydrolyzed in situ) | hCA I | 45 nM | [4] |

| 6-nitro-coumarin (hydrolyzed in situ) | hCA II | 89 nM | [4] |

| 7-hydroxycoumarin (hydrolyzed in situ) | hCA I | 8.8 µM | [4] |

| 7-hydroxycoumarin (hydrolyzed in situ) | hCA II | 9.5 µM | [4] |

Signaling Pathway: Carbonic Anhydrase Inhibition by Coumarins

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This protocol outlines the measurement of CO₂ hydration catalyzed by carbonic anhydrase, a method used to determine the inhibitory activity of compounds like this compound.

-

Instrumentation: Utilize a stopped-flow instrument to monitor the rapid kinetics of the CO₂ hydration reaction.[5]

-

Reagents and Buffers:

-

Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) at a final concentration of 3-10 nM.[5]

-

Buffer: 20 mM HEPES (pH 7.4) containing 20 mM Na₂SO₄ to maintain constant ionic strength.

-

pH indicator: 0.2 mM Phenol Red.

-

Substrate: CO₂ solutions with concentrations ranging from 1.7 to 17 mM.[5]

-

Inhibitor: this compound or its parent coumarin derivative at various concentrations.

-

-

Procedure:

-

Pre-incubate the CA enzyme with the inhibitor solution for a specified time to allow for the hydrolysis of the coumarin if applicable.

-

The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated buffer.

-

Monitor the change in absorbance of the pH indicator (Phenol Red at 557 nm) over time (typically 10-100 seconds).[5] The hydration of CO₂ produces protons, leading to a pH change and a corresponding change in the indicator's absorbance.

-

Record at least six traces for the initial 5-10% of the reaction to determine the initial velocity for each inhibitor concentration.[5]

-

-

Data Analysis:

-

Subtract the uncatalyzed rate of CO₂ hydration (measured in the absence of the enzyme) from the observed rates.

-

Plot the initial reaction rates against the substrate concentration to determine the Michaelis-Menten kinetics.

-

Calculate the inhibition constant (Kᵢ) by analyzing the effect of different inhibitor concentrations on the enzyme kinetics, typically using Dixon or Cornish-Bowden plots.

-

Antioxidant and Anti-inflammatory Mechanisms

p-Coumaric acid is a potent antioxidant that can mitigate oxidative stress-related conditions.[6] Its primary mechanisms involve direct scavenging of free radicals and modulation of key signaling pathways that regulate the cellular antioxidant and inflammatory response, notably the Nrf2 and NF-κB pathways.

Nrf2 Pathway Activation

p-Coumaric acid has been shown to induce the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins.[7][8] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, such as heme oxygenase-1 (HO-1), leading to their transcription and subsequent protection against oxidative damage.

Signaling Pathway: Nrf2 Activation by p-Coumaric Acid

NF-κB Pathway Inhibition

The anti-inflammatory effects of p-coumaric acid are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. There, it promotes the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-1β. p-Coumaric acid can suppress the phosphorylation of IκB, thereby preventing NF-κB translocation and subsequent inflammatory gene expression.[10]

Signaling Pathway: NF-κB Inhibition by p-Coumaric Acid

Quantitative Data: Antioxidant and Anti-inflammatory Activity

| Assay | Compound | Cell Line/System | IC₅₀ / Effect | Reference |

| DPPH radical scavenging | p-coumaric acid | Chemical assay | 64.97 µg/mL | [11] |

| ABTS radical scavenging | p-coumaric acid | Chemical assay | 138.26 µg/mL | [11] |

| iNOS, COX-2, IL-1β, TNF-α expression | p-coumaric acid | LPS-stimulated RAW264.7 cells | Significant inhibition at 10-100 µg/mL | [10] |

Experimental Protocol: Western Blot for NF-κB and Nrf2 Pathways

This protocol details the steps to assess the effect of this compound on protein expression and phosphorylation in key signaling pathways.

-

Cell Culture and Treatment:

-

Culture relevant cells (e.g., RAW264.7 macrophages for inflammation studies) in appropriate media.

-

Pre-treat cells with various concentrations of p-coumaric acid for a specified duration (e.g., 1 hour).

-

Stimulate the cells with an appropriate agent (e.g., LPS at 1 µg/mL for NF-κB activation) for a defined period (e.g., 30 minutes for phosphorylation events).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.[10]

-

-

SDS-PAGE and Western Blotting:

-

Separate 35 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include those against:

-

Phospho-IκBα, total IκBα, NF-κB p65

-

Nrf2, Keap1, HO-1

-

β-actin or GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Anticancer Mechanisms

This compound and its derivatives exhibit anticancer activity through multiple mechanisms, including the induction of apoptosis and autophagy, and the inhibition of critical cell survival pathways like the PI3K/AKT pathway.

Inhibition of the PI3K/AKT Pathway

The PI3K/AKT signaling pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is common in many cancers. Several coumarin derivatives have been shown to inhibit this pathway.[3][6][12] They can suppress the phosphorylation of both PI3K and its downstream effector AKT, leading to a decrease in pro-survival signaling and an increase in apoptosis.[6][13]

Signaling Pathway: PI3K/AKT Inhibition by Coumarin Derivatives

Quantitative Data: Cytotoxicity of Coumarin Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ | Reference |

| Compound 4 (Coumarin derivative) | HL60 (Leukemia) | 8.09 µM | [6][12] |

| Compound 8b (Coumarin-cinnamic acid hybrid) | HepG2 (Hepatocellular carcinoma) | 13.14 µM | [6][12] |

| Coumarin-1,2,3-triazole macrocycle hybrid 18c | MCF7 (Breast cancer) | 2.66 µM | [14] |

| Coumarin–pyrazole hybrid 35 | HepG2 (Hepatocellular carcinoma) | 2.96 µM | [14] |

| Coumarin–pyrazole hybrid 35 | SMMC-7721 (Hepatocellular carcinoma) | 2.08 µM | [14] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Adjust the cell suspension to a concentration of 5-10 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000-10,000 cells/well).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 12.5 to 200 µM).[15]

-

Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, mitochondrial succinate dehydrogenase in viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

-

Antimicrobial and Antifungal Mechanisms

Coumarins and their derivatives possess notable activity against a range of microbial pathogens, including bacteria and fungi. The mechanisms are varied, but often involve the disruption of cellular structures and essential metabolic processes.

Antifungal Activity against Candida albicans

The antifungal action of coumarins against Candida albicans is linked to the disruption of cytochrome synthesis, which impairs cellular respiration.[2] This leads to a depletion in ergosterol biosynthesis, a critical component of the fungal cell membrane, ultimately compromising membrane integrity.[2] Furthermore, this disruption can induce apoptosis-like cell death.[1][2]

Experimental Workflow: Antifungal Susceptibility Testing

Quantitative Data: Antifungal and Antibacterial Activity

| Compound/Extract | Microorganism | MIC | Reference |

| Coumarin | Candida albicans SC5314 | 2.0 mg/mL | [1] |

| Scopoletin | Candida tropicalis (multidrug-resistant) | 50 µg/mL | [16] |

| Melilot extract (high in coumarin) | E. coli ATCC | Significant inhibition | [17][18] |

| Cinnamon extract (contains coumarin) | Proteus sp. | Significant inhibition | [17][18] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Microorganism Preparation:

-

Culture the microorganism (e.g., Candida albicans) in an appropriate broth (e.g., RPMI-1640).

-

Prepare a standardized inoculum suspension of the microorganism (e.g., 0.5-2.5 x 10³ CFU/mL for Candida).[16]

-

-

Compound Preparation:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism with no compound), a negative control (broth only), and a solvent control.

-

Incubate the plate under appropriate conditions (e.g., 35°C for 48 hours for Candida).[16]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

-

Conclusion

This compound and its derivatives are a versatile class of compounds with a broad spectrum of biological activities. Their mechanisms of action are multifaceted, ranging from specific enzyme inhibition, as seen with carbonic anhydrase, to the complex modulation of major cellular signaling pathways like Nrf2, NF-κB, and PI3K/AKT. The ability to induce apoptosis, reduce inflammation and oxidative stress, and inhibit microbial growth underscores their significant therapeutic potential. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of these promising molecules. Future research should focus on structure-activity relationship studies to optimize potency and selectivity for specific targets, as well as in vivo studies to validate the therapeutic efficacy of lead compounds.

References

- 1. Antifungal Activity of Coumarin Against Candida albicans Is Related to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p-Coumaric acid has pure anti-inflammatory characteristics against hepatopathy caused by ischemia-reperfusion in the liver and dust exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p-Coumaric acid attenuates alcohol exposed hepatic injury through MAPKs, apoptosis and Nrf2 signaling in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Cytotoxicity Evaluation of Novel Coumarin–Palladium(II) Complexes against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Antifungal Activity of the Natural Coumarin Scopoletin Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. revistadechimie.ro [revistadechimie.ro]

A Technical Guide to In Vitro and In Vivo Studies of Coumarinic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarinic acids, particularly p-coumaric acid (p-CA), are naturally occurring phenolic compounds derived from cinnamic acid.[1] Found widely in fruits, vegetables, and whole grains, these molecules have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities.[2][3] Preclinical research highlights their potential as antioxidant, anti-inflammatory, and anticancer agents.[1][4] In vitro and in vivo studies have demonstrated that p-CA can modulate key cellular signaling pathways involved in inflammation and carcinogenesis, making it a compelling candidate for drug discovery and development.[1][5] This technical guide provides a comprehensive overview of the existing research on coumarinic acids, summarizing key quantitative data, detailing experimental protocols, and visualizing the molecular pathways involved to support further investigation in this promising field.

In Vitro Studies of Coumarinic Acid

Anticancer Activity

In vitro studies have consistently shown that p-coumaric acid and its derivatives possess significant antiproliferative and cytotoxic effects against various cancer cell lines, particularly those of colorectal and melanoma origin.[1][2] The primary mechanism is the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[6][7]

Key Mechanisms:

-

Induction of Apoptosis: p-CA has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1][7] This event triggers a caspase cascade, activating caspase-9 and the executioner caspase-3, which ultimately leads to cell death.[8]

-

Cell Cycle Arrest: Treatment with p-CA can cause cancer cells to accumulate in the sub-G1 phase of the cell cycle, an indicator of apoptosis.[6] It has also been shown to arrest melanoma cells in the S or G0/G1 phase by downregulating key cell cycle proteins like Cyclin A, Cyclin E, and CDK2.[8]

-

Generation of Reactive Oxygen Species (ROS): p-CA can induce apoptosis by increasing the intracellular levels of ROS in cancer cells, which further contributes to mitochondrial dysfunction.[6][7]

Table 1: In Vitro Anticancer Activity of p-Coumaric Acid (p-CA) and Coumarin (CO)

| Compound | Cell Line | Cancer Type | IC50 (50% Inhibitory Conc.) | Citation(s) |

|---|---|---|---|---|

| p-CA | HCT-15 | Colon Cancer | 1400 µM | [6][7] |

| p-CA | HT-29 | Colon Cancer | 1600 µM | [6][7] |

| p-CA | HT-29 | Colon Cancer | 150 µM (24h) | [9][10] |

| CO | HT-29 | Colon Cancer | 25 µM (24h) | [9][10] |

| p-CA | A375 | Human Melanoma | 4.4 mM (24h), 2.5 mM (48h) | [2] |

| p-CA | B16 | Mouse Melanoma | 4.1 mM (24h), 2.8 mM (48h) | [2] |

| o-CA | MCF-7 | Breast Cancer | 4.95 mM | [11] |

| p-CA + Naringin | A431 | Epidermoid Carcinoma | 41 µg/ml |[12] |

Anti-inflammatory Activity

p-Coumaric acid demonstrates potent anti-inflammatory effects by inhibiting key signaling pathways and reducing the production of pro-inflammatory mediators in cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.[13][14]

Key Mechanisms:

-

Inhibition of NF-κB Pathway: p-CA suppresses the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[13][15] It achieves this by inhibiting the phosphorylation of IκB-α, which prevents the translocation of the NF-κB p65 subunit into the nucleus.[13][14]

-

Downregulation of Pro-inflammatory Mediators: By blocking the NF-κB pathway, p-CA significantly reduces the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[13][15]

-

Modulation of MAPK Pathway: p-CA also interferes with the mitogen-activated protein kinase (MAPK) signaling pathway, particularly by suppressing the phosphorylation of ERK1/2, which is involved in the inflammatory response.[13][16]

Antioxidant Activity

The antioxidant properties of p-coumaric acid are central to its protective effects. It acts as a potent free radical scavenger and can chelate metal ions, thereby mitigating oxidative stress.[17]

Key Mechanisms:

-

Radical Scavenging: p-CA effectively scavenges various free radicals, including 1,1-diphenyl-2-picryl-hydrazyl (DPPH), ABTS radical cation, and superoxide anions.[17]

-

Inhibition of Lipid Peroxidation: It has been shown to significantly inhibit the peroxidation of lipids in emulsion systems, a key process in oxidative cell damage.[17]

-

Activation of Nrf2 Pathway: p-CA can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1).[5][18]

Table 2: In Vitro Antioxidant Activity of p-Coumaric Acid

| Assay | Concentration | Result | Citation(s) |

|---|---|---|---|

| Lipid Peroxidation Inhibition | 45 µg/mL | 71.2% inhibition | [17] |

| DPPH Radical Scavenging | - | Effective scavenging activity | [17][19] |

| ABTS Radical Scavenging | - | Effective scavenging activity | [17][20] |

| Superoxide Anion Scavenging | - | Effective scavenging activity | [17] |

| Ferrous Ion (Fe²⁺) Chelating | - | Effective chelating activity |[17] |

In Vivo Studies of this compound

Anti-inflammatory and Immunomodulatory Effects

Animal models have corroborated the potent anti-inflammatory and immunomodulatory activities of p-coumaric acid observed in vitro.

Key Findings:

-

In a rat model of adjuvant-induced arthritis, oral administration of p-CA significantly reduced paw swelling and decreased the expression of the inflammatory mediator TNF-α in synovial tissue.[21]

-

The same study demonstrated that p-CA reduced cell-mediated immune responses and macrophage phagocytic index, suggesting an immunosuppressive property that could be beneficial in autoimmune inflammatory diseases.[21]

-

In a collagen-induced arthritis rat model, treatment with p-CA alleviated arthritis symptoms and suppressed inflammatory cell infiltration, which was associated with decreased serum levels of TNF-α and IL-6.[22]

-

p-CA has also been shown to protect against liver injury in rats by inhibiting oxidative damage and inflammation.[23]

Table 3: In Vivo Anti-inflammatory and Immunomodulatory Effects of p-Coumaric Acid

| Animal Model | Dosage | Key Outcomes | Citation(s) |

|---|---|---|---|

| Adjuvant-induced arthritis (Rat) | 100 mg/kg body weight | Reduced TNF-α expression; Reduced cell-mediated immune response; Reduced macrophage phagocytosis. | [21] |

| Collagen-induced arthritis (CIA) (Rat) | Not specified | Alleviated arthritis symptoms; Suppressed inflammatory cell infiltration; Decreased serum TNF-α and IL-6. | [22] |

| Dust and Ischemia-Reperfusion Induced Hepatopathy (Rat) | 100 mg/kg (3 days/week) | Alleviated pathological changes; Inhibited oxidative injury and inflammation. | [23] |

| Bisphenol A-induced Testicular Injury (Rat) | 50 and 100 mg/kg | Mitigated proinflammatory responses; Restored antioxidant enzyme activities. |[24] |

Anticancer Efficacy

The anticancer potential of this compound derivatives has been validated in preclinical animal models, demonstrating their ability to inhibit tumor growth.

Key Findings:

-

In a mouse model bearing Ehrlich ascites carcinoma, the coumarin derivative 7-isopentenyloxycoumarin (UMB-07) at doses of 25 and 50 mg/kg reduced tumor volume and the number of viable cancer cells.[25] The mechanism was linked to the inhibition of angiogenesis by decreasing levels of the chemokine CCL2.[25]

-

Another study in a subcutaneous neuroblastoma-bearing mouse model found that a selenium-containing coumarin derivative (11i) exhibited potent anti-tumor efficacy, with tumor inhibition rates of 79% (10 mg/kg) and 93% (20 mg/kg).[26]

Table 4: In Vivo Anticancer Activity of this compound Derivatives

| Compound | Animal Model | Dosage | Key Outcomes | Citation(s) |

|---|---|---|---|---|

| 7-isopentenyloxycoumarin (UMB-07) | Ehrlich ascites carcinoma (Mouse) | 25 and 50 mg/kg (i.p.) | Reduced tumor volume; Reduced viable cancer cells; Inhibited angiogenesis. | [25] |

| Selenium-coumarin derivative (11i) | Subcutaneous neuroblastoma (Mouse) | 10 and 20 mg/kg | 79% and 93% tumor inhibition, respectively. | [26] |

| Triphenylethylene-coumarin hybrid (TCH-5C) | Breast cancer nude mouse model | Not specified | Significantly smaller tumor size and weight; Reduced serum VEGF levels. |[27][28] |

Pharmacokinetic Profile

The therapeutic potential of any compound is highly dependent on its bioavailability. Studies on p-coumaric acid have shown that while it belongs to a class of compounds with generally low bioavailability, it is absorbed more efficiently than other phenolic acids like gallic acid.[4][29]

Key Findings:

-

After oral administration in rats, p-CA is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations observed in the portal vein just 10 minutes after dosing.[29][30]

-

The relative bioavailability of p-CA was found to be approximately 70 times greater than that of gallic acid in one rat study.[29][30]

-

Despite its relatively good absorption, p-CA is also rapidly eliminated.[29] The low toxicity of p-CA has been noted, with a reported LD50 in mice of 2850 mg/kg body weight.[2][31]

Key Experimental Protocols

In Vitro Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[32] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[32]

Methodology:

-

Cell Seeding: Seed cells (e.g., HT-29, A375) into a 96-well plate at a predetermined optimal density and incubate overnight (37°C, 5% CO₂).[33]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10 µM to 2000 µM) and a vehicle control (e.g., DMSO).[9] Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of about 0.5 mg/mL and incubate for 2-4 hours.[34]

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[32]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[35][36]

Methodology:

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to laboratory conditions for at least one week.

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or digital calipers.[35]

-

Compound Administration: Administer the test compound (e.g., p-coumaric acid) or a standard anti-inflammatory drug (e.g., Indomethacin) orally or via intraperitoneal injection, typically 30-60 minutes before inducing inflammation.[37] A control group receives only the vehicle.

-

Induction of Edema: Inject a 1% carrageenan suspension (0.1 mL) into the sub-plantar region of the right hind paw of each rat.[35][38]

-

Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[37]

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.[39]

Signaling Pathways and Workflows

Visualizing Molecular Mechanisms

The therapeutic effects of this compound are mediated by its interaction with complex signaling networks. The following diagrams, rendered using DOT language, illustrate the key pathways.

Caption: p-Coumaric acid induces apoptosis via the intrinsic mitochondrial pathway.

Caption: p-Coumaric acid inhibits the NF-κB inflammatory signaling pathway.

References

- 1. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. banglajol.info [banglajol.info]

- 5. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells [frontiersin.org]

- 9. ajp.mums.ac.ir [ajp.mums.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: o-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro evaluation of p-coumaric acid and naringin combination in human epidermoid carcinoma cell line (A431) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. p-Coumaric acid has pure anti-inflammatory characteristics against hepatopathy caused by ischemia-reperfusion in the liver and dust exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Molecular insights into the antioxidative and anti-inflammatory effects of P-coumaric acid against bisphenol A-induced testicular injury: In vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Coumarin derivative 7-isopentenyloxycoumarin induces in vivo antitumor activity by inhibit angiogenesis via CCL2 chemokine decrease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Antiproliferative activity of selenium-enriched coumarin derivatives on the SK-N-SH neuroblastoma cell line: Mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 28. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Intestinal absorption of p-coumaric and gallic acids in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 33. texaschildrens.org [texaschildrens.org]

- 34. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. inotiv.com [inotiv.com]

- 36. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 37. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 38. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 39. researchgate.net [researchgate.net]

An In-depth Technical Guide to Coumarinic Acid for Researchers and Drug Development Professionals

An exploration into the synthesis, biological activities, and therapeutic potential of coumarinic acid, the cis-isomer of o-hydroxycinnamic acid, this guide provides a comprehensive overview for researchers, scientists, and professionals in drug development. Delving into its chemical properties, experimental protocols, and modulation of key signaling pathways, this document serves as a vital resource for advancing research and application of this intriguing molecule.

Core Concepts: Synthesis and Chemical Properties

This compound, systematically known as (Z)-3-(2-hydroxyphenyl)acrylic acid, is the cis-isomer of the more common trans-o-hydroxycinnamic acid (o-coumaric acid). Its synthesis and stability are of key interest due to its potential biological activities, which may differ from its trans counterpart.

Synthesis of this compound

The primary method for obtaining this compound is through the photochemical isomerization of the more stable trans-isomer, o-coumaric acid. This process involves exposing a solution of o-coumaric acid to ultraviolet (UV) light, which induces the conversion to the cis-isomer.

Experimental Protocol: Photochemical Isomerization of trans-o-Hydroxycinnamic Acid

Materials:

-

trans-o-Hydroxycinnamic acid

-

Ethanol or other suitable organic solvent

-

High-pressure mercury vapor lamp or other UV light source

-

Quartz reaction vessel

-

High-performance liquid chromatography (HPLC) system with a C18 column for separation and analysis

Procedure:

-

Prepare a solution of trans-o-hydroxycinnamic acid in the chosen solvent (e.g., ethanol) in a quartz reaction vessel. The concentration may vary depending on the experimental setup, but a dilute solution is generally preferred to ensure efficient light penetration.

-

Irradiate the solution with a UV lamp. The duration of irradiation will depend on the intensity of the light source and the volume of the solution. The progress of the isomerization can be monitored by periodically taking aliquots and analyzing them by HPLC.

-

Continue irradiation until a photostationary state is reached, where the ratio of cis to trans isomers becomes constant.

-

Following irradiation, the solvent is typically removed under reduced pressure to yield a mixture of cis- and trans-o-hydroxycinnamic acids.

Separation of Isomers: The separation of the cis (this compound) and trans (o-coumaric acid) isomers can be achieved using chromatographic techniques, most commonly reversed-phase HPLC with a C18 column. The mobile phase typically consists of a mixture of an aqueous acidic solution (e.g., water with formic acid or acetic acid) and an organic solvent (e.g., methanol or acetonitrile). The difference in polarity between the two isomers allows for their separation.

Chemical Properties: Lactonization

A key chemical characteristic of this compound is its propensity to undergo spontaneous lactonization to form coumarin, a bicyclic aromatic compound. This intramolecular cyclization occurs readily, especially under acidic conditions or upon heating, and is a distinguishing feature of the cis-isomer. The trans-isomer, o-coumaric acid, does not undergo this cyclization due to the unfavorable stereochemistry of the double bond.

Biological Activities and Therapeutic Potential

While much of the research has focused on the more stable p-coumaric acid and various coumarin derivatives, emerging evidence suggests that this compound possesses distinct biological activities. The primary areas of investigation include its antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

Hydroxycinnamic acids, in general, are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant capacity of this compound is an area of active research.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of a compound. DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.

-

Include a control containing the DPPH solution and the solvent without the test compound.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm).

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Quantitative Data for Hydroxycinnamic Acids (Illustrative)

| Compound | Antioxidant Assay | IC50 (µM) | Reference Cell Line/System |

| p-Coumaric Acid | DPPH | ~65 µg/mL | In vitro |

| Caffeic Acid | DPPH | 21.81 | In vitro |

| Ferulic Acid Ethyl Ester | DPPH | 14.29 | In vitro |

Note: Specific IC50 values for cis-o-hydroxycinnamic acid (this compound) are not widely reported in the literature and represent a key area for future research.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. The potential of this compound to modulate inflammatory pathways is of significant interest. One of the key targets in inflammation research is the cyclooxygenase (COX) enzyme.

Experimental Protocol: COX-2 Inhibition Assay